N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c13-11-3-1-10(2-4-11)9-12(18)14-7-8-17-15-5-6-16-17/h1-6H,7-9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLWMWOUQPZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2N=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nickel-Catalyzed Modifications
Alternative synthetic pathways employ nickel catalysts for regioselective functionalization:
Nickel-based systems tolerate electron-withdrawing groups (e.g., -F) on the phenyl ring, enabling late-stage diversification .
Triazole Ring Reactions
The 1,2,3-triazole moiety participates in:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary salts .
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Electrophilic Substitution : Bromination at C4 using NBS in CCl₄ (70% yield) .
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Coordination Chemistry : Binds transition metals (Cu²⁺, Ni²⁺) via N2 and N3 atoms, forming stable complexes .
Acetamide Backbone Modifications
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Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yields 4-fluorophenylacetic acid and triazole-ethylamine.
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Nucleophilic Acylation : Reacts with Grignard reagents (e.g., MeMgBr) to form ketone derivatives.
Influence of Substituents on Reactivity
The 4-fluorophenyl group impacts reactivity through:
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Electronic Effects : The -F substituent (σₚ = 0.06) mildly deactivates the phenyl ring, directing electrophiles to meta positions .
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Steric Effects : Ortho-substituted analogs show reduced reaction rates due to hindered access to the triazole ring .
Catalytic Systems and Solvent Effects
| Reaction | Optimal Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| CuAAC Cycloaddition | CuI | MeCN | 100°C (MW) | 15 min | 82% | |
| Suzuki Coupling | Pd(OAc)₂ | THF:H₂O (3:1) | 85–90°C | 10–12 h | 91% | |
| N-Alkylation | K₂CO₃ | DMF | RT | 6 h | 68% |
Polar aprotic solvents (DMF, MeCN) enhance reaction rates by stabilizing transition states.
Mechanistic Insights
-
CuAAC Mechanism : The copper(I) catalyst generates a metallocycle intermediate, lowering the activation energy for cycloaddition .
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Hydrolysis Pathway : Acidic conditions protonate the acetamide oxygen, facilitating nucleophilic attack by water.
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing HF and forming triazole-derived byproducts.
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Oxidation : Susceptible to peroxide-mediated oxidation at the triazole C-H bond, mitigated by inert atmospheres.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide can inhibit the growth of various pathogens. The incorporation of the triazole ring enhances the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in anticancer applications. Triazole derivatives are known for their ability to disrupt cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent . The fluorine atom in the structure may enhance the compound's selectivity and potency against tumor cells .
Drug Development
The unique structure of this compound positions it as a potential lead compound in drug development. The presence of the fluorine atom is particularly significant; fluorinated compounds often exhibit improved metabolic stability and bioavailability .
Case Studies
Several case studies highlight the efficacy of similar triazole derivatives in clinical settings:
- Triazole Antifungals : Compounds like fluconazole and voriconazole have established roles in treating fungal infections due to their effective mechanism of action against fungal cell membranes.
- Anticancer Agents : Research on triazole-based compounds has led to the development of drugs targeting specific cancer pathways, demonstrating their versatility in therapeutic applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences:
Physicochemical and Crystallographic Properties
- Triazole vs. Crystallographic data for thiazole analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) reveal twisted conformations between aromatic rings (61.8° dihedral angle), influencing packing and solubility .
- Fluorophenyl Group : Common across analogs, the 4-fluorophenyl group enhances lipophilicity and π-π stacking interactions, critical for membrane penetration and target engagement .
Key Observations :
- The triazole-ethyl spacer in the target compound may improve metabolic stability compared to thiazole analogs, which are prone to oxidative degradation .
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of an appropriate triazole precursor with a substituted acetamide. The synthetic route often employs click chemistry techniques, particularly the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), to ensure high yields and purity of the final product .
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds featuring the triazole moiety. For instance, derivatives of triazole have shown promising results against various cancer cell lines:
- Case Study 1 : A related triazole compound demonstrated significant cytotoxicity with an IC50 value of 26 µM against A549 lung cancer cells .
- Case Study 2 : Another study reported that a triazole derivative exhibited apoptosis-inducing effects in cancer cells, suggesting that the presence of the triazole ring enhances anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazoles are known for their antifungal properties:
- Research Findings : A study highlighted that certain triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. Compounds with triazole structures have been studied for their anti-inflammatory effects:
- Case Study 3 : Research indicated that some triazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they could exert anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Activity Impact |
|---|---|
| Triazole Ring | Essential for anticancer and antimicrobial activity |
| Fluorine Substitution | Enhances lipophilicity and potentially increases bioavailability |
| Acetamide Group | Contributes to overall stability and solubility |
Molecular Dynamics Studies
Molecular dynamics simulations have been utilized to understand how this compound interacts with target proteins. These studies reveal that hydrophobic interactions play a significant role in binding affinity and biological efficacy .
Q & A
Q. How can structural modifications improve pharmacokinetic properties?
- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility. Evaluate logP (via shake-flask method) and membrane permeability (Caco-2 cell assay). Prodrug strategies (e.g., esterification) may improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
